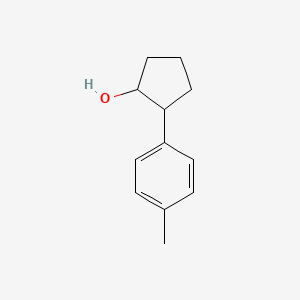

2-(4-Methylphenyl)cyclopentan-1-ol

Description

Contextualization within Substituted Cyclopentanol (B49286) Chemistry

Cyclopentane (B165970) rings are prevalent structural motifs in a vast array of natural products and biologically active molecules. The introduction of substituents, particularly hydroxyl groups, onto the cyclopentane framework creates chiral centers and provides a handle for further chemical transformations, making substituted cyclopentanols valuable building blocks in organic synthesis. nih.gov These compounds serve as key intermediates in the synthesis of complex targets, including prostaglandins, steroids, and various pharmaceuticals. kirj.eeoregonstate.edu

Overview of Structural Features and Stereochemical Considerations

The structure of 2-(4-Methylphenyl)cyclopentan-1-ol combines a planar p-tolyl group with a non-planar, puckered cyclopentane ring. libretexts.org The molecule possesses two adjacent chiral centers at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the p-tolyl group). This gives rise to the possibility of four stereoisomers, existing as two pairs of enantiomers.

The relative orientation of the hydroxyl and p-tolyl groups defines the diastereomeric relationship. When both groups are on the same face of the cyclopentane ring, the isomer is designated as cis. When they are on opposite faces, it is designated as trans. Each of these diastereomers (cis and trans) is chiral and exists as a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans). The stereochemistry is fundamental to the molecule's properties and is a critical consideration in its synthesis. youtube.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O | uni.lu |

| Molecular Weight | 176.25 g/mol | |

| InChIKey | NCTLUXMEQFNRRT-UHFFFAOYSA-N | uni.lu |

| Appearance | Colorless viscous liquid (predicted) | nih.gov |

| XlogP (predicted) | 2.6 | uni.lu |

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis provides a logical method for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary retrosynthetic disconnections are most apparent.

Route A: Grignard Addition to Cyclopentanone (B42830)

The most straightforward disconnection is at the C1-C2 bond, which connects the cyclopentane ring to the aromatic tolyl group. This bond can be formed through the nucleophilic addition of an organometallic reagent to a carbonyl group.

Retron: C-C bond formed by nucleophilic addition.

Disconnection: Break the bond between C1 and the tolyl group.

Synthons: A cyclopentanone electrophile and a p-tolyl anion equivalent.

Synthetic Equivalents: This translates to a reaction between cyclopentanone and a p-tolyl Grignard reagent (4-methylphenylmagnesium bromide) or a p-tolyl organolithium reagent. This approach is common for creating tertiary alcohols and is a fundamental transformation in organic synthesis.

Route B: Reduction of a Substituted Cyclopentanone

An alternative strategy involves disconnecting the C-O bond of the alcohol. This suggests that the hydroxyl group can be formed by the reduction of a ketone.

Retron: Alcohol formed by carbonyl reduction.

Disconnection: Convert the C1-OH group back to a carbonyl (C=O).

Synthetic Precursor: This leads to the precursor 2-(4-methylphenyl)cyclopentan-1-one . This ketone could then be synthesized, for instance, by the reaction of cyclopentanone with 4-methylbenzyl chloride in the presence of a base. The subsequent reduction of this ketone to the target alcohol can be achieved with various reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride). A key challenge and opportunity in this route is controlling the stereoselectivity of the reduction to favor either the cis or trans diastereomer.

Both retrosynthetic pathways offer viable routes to the target molecule, with the choice often depending on the availability of starting materials and the desired stereochemical outcome.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTLUXMEQFNRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 4 Methylphenyl Cyclopentan 1 Ol

Alcohol Functional Group Transformations

The secondary alcohol group is the most reactive site in the molecule, readily undergoing oxidation, conversion into better leaving groups, and subsequent nucleophilic substitution.

As a secondary alcohol, 2-(4-Methylphenyl)cyclopentan-1-ol can be oxidized to form the corresponding ketone, 2-(4-Methylphenyl)cyclopentan-1-one. The choice of oxidizing agent determines the reaction conditions and efficiency. Stronger oxidants like Jones reagent, as well as milder, more selective reagents such as Pyridinium chlorochromate (PCC), are effective for this transformation.

With Jones reagent, a mixture of chromium trioxide in aqueous sulfuric acid, the secondary alcohol is readily converted to a ketone. The reaction proceeds through the formation of a chromate ester intermediate. Subsequent elimination, which is the rate-determining step, yields the ketone product. The vibrant color change from the orange of Cr(VI) to the green of Cr(III) indicates the progress of the reaction.

Pyridinium chlorochromate (PCC) offers a milder alternative, typically carried out in an anhydrous solvent like dichloromethane (DCM). This method is advantageous as it avoids the strongly acidic and aqueous conditions of the Jones oxidation, which can be beneficial for sensitive substrates. PCC oxidizes secondary alcohols to ketones efficiently without the risk of over-oxidation.

Table 1: Oxidation of this compound

| Reagent | Solvent(s) | Product | Description |

| Jones Reagent (CrO₃/H₂SO₄/H₂O) | Acetone | 2-(4-Methylphenyl)cyclopentan-1-one | A strong oxidizing agent that efficiently converts secondary alcohols to ketones. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 2-(4-Methylphenyl)cyclopentan-1-one | A milder oxidizing agent, suitable for reactions requiring non-aqueous and less acidic conditions. |

The hydroxyl group (-OH) is a poor leaving group due to its strong basicity (as hydroxide, HO⁻). To facilitate nucleophilic substitution reactions, it must first be converted into a better leaving group. A common strategy is the formation of a sulfonate ester, such as a tosylate (p-toluenesulfonate).

The reaction involves treating this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. Pyridine serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. This conversion is highly effective because the resulting tosylate anion (TsO⁻) is an excellent leaving group, being the conjugate base of the strong acid p-toluenesulfonic acid. A key advantage of this method is that the activation occurs without changing the configuration of the chiral center at C1. masterorganicchemistry.com

Table 2: Tosylate Formation from this compound

| Reagent(s) | Product | Purpose |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(4-Methylphenyl)cyclopentyl p-toluenesulfonate | Converts the poor leaving group (-OH) into an excellent leaving group (-OTs). masterorganicchemistry.comkhanacademy.orgyoutube.com |

Once the hydroxyl group has been activated, for instance as a tosylate, the C1 position becomes susceptible to nucleophilic attack. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Sₙ2 Pathway: A strong, non-bulky nucleophile will favor an Sₙ2 reaction. This mechanism involves a backside attack on the carbon bearing the leaving group, resulting in an inversion of stereochemistry at the C1 position. The secondary nature of the carbon atom makes it somewhat sterically hindered, but Sₙ2 reactions are still feasible.

Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, an Sₙ1 mechanism may be favored. This pathway involves the departure of the leaving group to form a secondary carbocation intermediate at the C1 position. This carbocation is stabilized by the adjacent phenyl ring through resonance. The nucleophile can then attack the planar carbocation from either face, leading to a racemic or near-racemic mixture of products.

Table 3: Potential Nucleophilic Substitution Products

| Nucleophile (Nu⁻) | Reagent Example | Product (after tosylation) |

| Azide (N₃⁻) | Sodium Azide | 1-Azido-2-(4-methylphenyl)cyclopentane |

| Cyanide (CN⁻) | Sodium Cyanide | 2-(4-Methylphenyl)cyclopentane-1-carbonitrile |

| Halide (Br⁻, I⁻) | Sodium Bromide | 1-Bromo-2-(4-methylphenyl)cyclopentane |

| Thiolate (RS⁻) | Sodium Thiophenoxide | 1-(Phenylthio)-2-(4-methylphenyl)cyclopentane |

Cyclopentane (B165970) Ring Reactivity

The cyclopentane ring is generally stable and less prone to reactions compared to the alcohol functional group. However, under conditions that generate a carbocation, the ring itself can become involved in transformations.

The cyclopentane ring in this compound is relatively strain-free compared to smaller rings like cyclopropane or cyclobutane. Consequently, ring-opening reactions are not a common pathway for this compound under standard laboratory conditions. Such reactions typically require significant ring strain or specific enzymatic or photochemical conditions not generally applied in standard synthesis.

In reactions proceeding through a carbocation intermediate at the C1 position (e.g., under Sₙ1 conditions or acid-catalyzed dehydration), skeletal rearrangements can occur. The most probable type of rearrangement for this system is a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inslideshare.net This process involves a 1,2-shift of a neighboring group to the carbocation center to form a more stable carbocation.

Upon formation of the secondary carbocation at C1, two primary rearrangement pathways are possible:

1,2-Hydride Shift: A hydrogen atom from the adjacent C2 position can migrate with its bonding electrons to the C1 carbocation. This would form a tertiary carbocation at C2, which is significantly stabilized by the electron-donating p-tolyl group. This rearranged carbocation would then react with a nucleophile or lose a proton to form an alkene.

1,2-Aryl Shift: The p-tolyl group from the C2 position could also migrate to the C1 carbocation. While aryl shifts are common, the formation of a more stable tertiary carbocation via a hydride shift is often kinetically favored.

The driving force for these rearrangements is the formation of a more stable carbocation intermediate. slideshare.netwiley-vch.de

Aromatic Moiety Functionalization (4-Methylphenyl Group)

The 4-methylphenyl group of this compound is susceptible to various transformations that target the aromatic ring. These reactions are governed by the electronic effects of the substituents already present: the methyl group and the 2-hydroxycyclopentyl group.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity of this reaction are dictated by the substituents attached to the benzene (B151609) ring. scielo.org.mx In this compound, both the methyl group and the 2-hydroxycyclopentyl group (an alkyl substituent) are electron-donating groups. libretexts.org

These activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. wikipedia.org They stabilize the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction. scielo.org.mx Both the methyl and alkyl groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. masterorganicchemistry.com

In the case of this compound, the positions on the aromatic ring are influenced as follows:

The Methyl Group: Directs electrophiles to its ortho positions (C3 and C5) and its para position (C2, which is already substituted).

The 2-Hydroxycyclopentyl Group: Directs electrophiles to its ortho positions (C3 and C5) and its para position (C6).

The directing effects of both groups reinforce each other, strongly favoring substitution at the C3 and C5 positions, which are ortho to both substituents. Steric hindrance from the bulky 2-hydroxycyclopentyl group might slightly favor substitution at the C3 and C5 positions, which are ortho to the less bulky methyl group. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups | Predicted Outcome | Rationale |

|---|---|---|---|

| C3, C5 | Methyl (ortho), 2-Hydroxycyclopentyl (ortho) | Major Products | Electronic activation from both groups is cumulative at these positions. |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that provides high regioselectivity in the functionalization of aromatic rings, often complementary to classical SEAr reactions. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating the deprotonation of a specific, adjacent ortho-proton. baranlab.org

In this compound, the hydroxyl group (-OH) of the cyclopentanol (B49286) moiety can function as a directing metalation group. The mechanism involves the initial deprotonation of the alcohol to form a lithium alkoxide. This alkoxide then chelates the lithium cation of another equivalent of the organolithium base, positioning it in proximity to the ortho-protons on the aromatic ring (at C3 and C5). harvard.edu This proximity effect, known as a complex-induced proximity effect (CIPE), significantly increases the kinetic acidity of these protons, leading to selective deprotonation and formation of an aryllithium intermediate. baranlab.org

This aryllithium species can then be quenched with a wide variety of electrophiles (E+), installing a new functional group exclusively at the position ortho to the cyclopentanol substituent. organic-chemistry.orguwindsor.ca This method provides access to 3-substituted and 5-substituted derivatives that might be difficult to obtain selectively through electrophilic substitution.

Table 2: Comparison of Aromatic Functionalization Strategies

| Strategy | Reagents | Key Intermediate | Regioselectivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) + Acid Catalyst | Wheland Intermediate (Carbocation) | Ortho, para to both alkyl groups (C3, C5, C6) |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The presence of two adjacent stereocenters (at C1 and C2 of the cyclopentane ring) and distinct functional groups imparts significant control over the outcomes of reactions involving this compound.

Regiochemical Control Elements

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. masterorganicchemistry.com For this compound, regiochemical control is most evident in the functionalization of the aromatic ring.

Electrophilic vs. Metalation Conditions: As discussed, the choice between SEAr and DoM conditions provides a powerful tool for controlling regiochemistry. SEAr reactions are governed by the electronic donating character of the substituents, leading to a mixture of products with substitution primarily at positions C3 and C5. In contrast, DoM leverages the coordinating ability of the hydroxyl group to direct functionalization specifically to the positions immediately adjacent to the ring-connecting carbon (C3 and C5), offering superior regiochemical precision.

Steric Hindrance: The bulky 2-hydroxycyclopentyl group can sterically hinder the adjacent ortho positions (C3 and C5). In SEAr, this might lead to a slight preference for substitution at the less hindered para position (C6) relative to what electronics alone would predict. In DoM, while the deprotonation is directed ortho, the subsequent reaction with a bulky electrophile might experience steric repulsion, potentially affecting reaction rates.

Diastereoselective and Enantioselective Outcomes

The inherent chirality of this compound, which exists as a mixture of diastereomers (cis and trans), profoundly influences the stereochemical outcome of its reactions.

Diastereoselectivity: Reactions on a chiral molecule that create a new stereocenter often result in an unequal mixture of diastereomers, a phenomenon known as diastereoselectivity. unl.pt The existing stereocenters in this compound can direct an incoming reagent to one face of the molecule over the other. For instance, oxidation of the secondary alcohol to a ketone would destroy the C1 stereocenter. However, a subsequent reduction of the resulting 2-(4-methylphenyl)cyclopentanone would be a diastereoselective process. The tolyl group would likely block one face of the carbonyl, directing the hydride reagent to the opposite face, leading to a preferential formation of one diastereomer of the alcohol. Similarly, reactions on the cyclopentane ring or even the aromatic ring can be influenced by the steric environment created by the substituents, leading to diastereoselective outcomes. unl.pt

Enantioselectivity: Enantioselective synthesis refers to a reaction that preferentially forms one enantiomer over the other. nih.gov While reactions on a racemic mixture of this compound will produce a racemic product, using an enantiomerically pure starting material can lead to enantiomerically enriched products. The synthesis of enantiopure this compound could be achieved through methods like the kinetic resolution of the racemic alcohol or the asymmetric reduction of the corresponding ketone. researchgate.netresearchgate.net For example, enzymatic acylation can often selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated and unacylated enantiomers. acs.org Once obtained in an enantiopure form, the compound can serve as a chiral building block for the synthesis of other complex molecules. kirj.ee

Table 3: Potential Stereoselective Transformations

| Reaction Type | Substrate | Reagents | Expected Outcome | Stereochemical Principle |

|---|---|---|---|---|

| Asymmetric Reduction | 2-(4-methylphenyl)cyclopentan-1-one | Chiral reducing agent (e.g., CBS reagent) | Enantioenriched this compound | Reagent-controlled enantioselection |

| Kinetic Resolution | (rac)-2-(4-methylphenyl)cyclopentan-1-ol | Lipase + Acyl donor | Enantioenriched alcohol and ester | Enzyme selectively reacts with one enantiomer |

Stereochemical Aspects and Conformational Analysis of 2 4 Methylphenyl Cyclopentan 1 Ol

Configurational Isomerism: Enantiomers and Diastereomers

Configurational isomers are stereoisomers that can only be interconverted by breaking and forming chemical bonds. mdpi.com For 2-(4-Methylphenyl)cyclopentan-1-ol, the presence of two stereogenic centers, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the 4-methylphenyl group), gives rise to multiple stereoisomers. Specifically, it can exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. youtube.com The relationship between stereoisomers that are not mirror images is described as diastereomeric. mdpi.com

The two stereogenic centers mean that a maximum of four stereoisomers (2^n, where n=2) are possible. These can be classified into cis and trans isomers based on the relative orientation of the hydroxyl and 4-methylphenyl groups.

Trans Isomers : The hydroxyl group and the 4-methylphenyl group are on opposite sides of the cyclopentane (B165970) ring plane. This configuration exists as a pair of enantiomers: (1R,2R)-2-(4-Methylphenyl)cyclopentan-1-ol and (1S,2S)-2-(4-Methylphenyl)cyclopentan-1-ol.

Cis Isomers : The hydroxyl group and the 4-methylphenyl group are on the same side of the cyclopentane ring plane. This configuration also exists as a pair of enantiomers: (1R,2S)-2-(4-Methylphenyl)cyclopentan-1-ol and (1S,2R)-2-(4-Methylphenyl)cyclopentan-1-ol.

The relationship between any cis isomer and any trans isomer is that of diastereomers. Diastereomers have different physical and chemical properties and can be separated by techniques such as chromatography.

| Isomer Type | Description | Examples |

| Enantiomers | Non-superimposable mirror images. | (1R,2R) and (1S,2S) |

| (1R,2S) and (1S,2R) | ||

| Diastereomers | Stereoisomers that are not mirror images. | (1R,2R) and (1R,2S) |

| (1S,2S) and (1S,2R) |

Conformational Dynamics of the Cyclopentanol (B49286) Ring System

The cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain that would arise from eclipsing interactions in a planar structure. nih.gov This puckering is a dynamic process, and the ring can rapidly interconvert between various conformations at room temperature. researchgate.net

For cyclopentane, the two most common puckered conformations are the "envelope" and "half-chair" (or "twist") forms. researchgate.netnih.gov In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three atoms are coplanar, with one atom above and one below the plane. The energy barrier between these conformations is low, leading to a phenomenon known as pseudorotation. nih.gov

For substituted cyclopentanes like this compound, the substituents influence the conformational equilibrium. The bulky 4-methylphenyl group and the hydroxyl group will preferentially occupy positions that minimize steric strain. In general, substituents favor pseudo-equatorial positions to reduce steric interactions with adjacent groups. nih.gov Computational studies on related substituted cyclopentane systems have been used to determine the relative energies of different conformers and predict the most stable geometries. moorparkcollege.edustackexchange.com

Hydroxyl Group Rotation : The orientation of the hydroxyl hydrogen can vary, leading to different rotamers. This rotation is particularly important in the context of hydrogen bonding.

4-Methylphenyl Group Rotation : There is rotational freedom around the C2-C(aryl) bond. The preferred orientation of the aromatic ring will be one that minimizes steric clashes with the cyclopentane ring and the adjacent hydroxyl group. Studies on other 2-aryl substituted cyclic compounds have shown that steric hindrance can restrict this rotation, leading to preferred rotational isomers. nih.gov

Intramolecular and Intermolecular Hydrogen Bonding Interactions

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. digitellinc.com Intermolecular hydrogen bonding will significantly influence bulk properties such as boiling point and solubility.

Intramolecular hydrogen bonds can form between the hydroxyl group and a suitable acceptor within the same molecule. digitellinc.com These interactions can have a significant impact on the conformational preference of the molecule. The formation of a stable intramolecular hydrogen bond can lock the molecule into a specific conformation.

A particularly interesting possibility in this compound is the formation of an intramolecular π-type hydrogen bond. In this interaction, the hydroxyl hydrogen acts as a donor, and the electron-rich π-system of the 4-methylphenyl ring acts as the acceptor. nih.gov

Such O-H···π interactions have been observed and studied in similar molecules, where they have been shown to stabilize specific conformations. moorparkcollege.edu For this interaction to occur in the cis-isomers of this compound, the molecule would need to adopt a conformation where the hydroxyl group and the aryl ring are in close proximity. Spectroscopic techniques like infrared (IR) spectroscopy can be used to detect such interactions, as the O-H stretching frequency is typically red-shifted (lowered) in the hydrogen-bonded state compared to the free O-H stretch. nih.gov Theoretical calculations on related systems have shown that intramolecular π-type hydrogen bonding can lower the conformational energy by approximately 0.8 kcal/mol (about 300 cm⁻¹). moorparkcollege.edu

Relative and Absolute Stereochemical Assignments

Determining the specific stereochemistry of the isomers of this compound requires advanced analytical techniques.

Advanced Spectroscopic Characterization Methodologies for 2 4 Methylphenyl Cyclopentan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connections and spatial arrangements within 2-(4-Methylphenyl)cyclopentan-1-ol.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons of the p-methylphenyl group would appear as two distinct doublets in the aromatic region (typically δ 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons on the tolyl group would produce a singlet around δ 2.3 ppm. The protons on the cyclopentyl ring would appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm). The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would likely resonate further downfield (δ 3.5-4.5 ppm), and the hydroxyl proton itself would appear as a broad singlet whose chemical shift is concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom. The p-methylphenyl group would exhibit four signals in the aromatic region (δ 120-150 ppm). The methyl carbon would appear upfield (around δ 21 ppm). The five carbons of the cyclopentyl ring would resonate in the aliphatic region (δ 20-50 ppm), with the carbon attached to the hydroxyl group (C1) being the most downfield in this group (typically δ 70-80 ppm) due to the deshielding effect of the oxygen atom.

¹⁷O NMR: Oxygen-17 NMR is less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, which results in very broad signals. rsc.orgncsu.edumdpi.comsepscience.com For an alcohol like this compound, a single, broad resonance would be expected. The chemical shift for alcohols typically falls within a range of -40 to 80 ppm relative to D₂O. rsc.org The large line width makes it less useful for fine structural details but can confirm the presence of the oxygen-containing functional group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (carbinol) | 3.5 - 4.5 (m) | 70 - 80 |

| C2-H | 2.5 - 3.0 (m) | 45 - 55 |

| Cyclopentyl CH₂ | 1.5 - 2.5 (m) | 20 - 40 |

| Aromatic C-H (ortho to CH₃) | 7.1 - 7.2 (d) | ~129 |

| Aromatic C-H (ortho to cyclopentyl) | 7.2 - 7.4 (d) | ~127 |

| Aromatic C (ipso-CH₃) | - | 135 - 140 |

| Aromatic C (ipso-cyclopentyl) | - | 140 - 145 |

| Methyl (-CH₃) | ~2.3 (s) | ~21 |

| Hydroxyl (-OH) | Variable (br s) | - |

Note: Chemical shifts are predictions and can vary based on solvent and other experimental conditions. s = singlet, d = doublet, m = multiplet, br = broad.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the carbinol proton (H1) and its neighbors on the cyclopentyl ring (H2 and H5). It would also map out the entire spin system of the cyclopentyl ring protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is essential for determining stereochemistry. For example, ROESY could reveal the relative orientation (cis/trans) of the tolyl group and the hydroxyl group by showing correlations between the protons on the aromatic ring and specific protons on the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is invaluable for connecting different parts of the molecule. For instance, it would show correlations from the methyl protons of the tolyl group to the aromatic carbons, and from the H2 proton on the cyclopentyl ring to the ipso-carbon of the aromatic ring, confirming the connection between the two ring systems.

Interactive Table: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

| COSY | H1 ↔ H2, H5; H2 ↔ H3; H3 ↔ H4; H4 ↔ H5 | Connectivity of protons on the cyclopentyl ring |

| ROESY | Aromatic Protons ↔ H2/H1/H5 | Spatial proximity, cis/trans stereochemistry |

| HSQC | C1-H ↔ C1; C2-H ↔ C2; Aromatic C-H ↔ Aromatic C; etc. | Direct one-bond C-H connectivity |

| HMBC | Methyl H ↔ Aromatic C's; H2 ↔ Aromatic ipso-C; H1 ↔ C2, C5 | Long-range C-H connectivity, linking fragments |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would cause characteristic sharp peaks in the 1600-1450 cm⁻¹ region. A significant C-O stretching band for the secondary alcohol would be expected around 1050-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, often give strong Raman signals. The C-H stretching vibrations would also be visible. Raman is often less sensitive to the highly polar O-H bond, making it useful for observing the skeletal vibrations of the molecule.

Interactive Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch (secondary alcohol) | 1050 - 1100 | IR |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

HRMS is used to determine the exact mass of a molecule with high precision. For this compound, with a molecular formula of C₁₂H₁₆O, the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 176.1201 Da. HRMS can measure this mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula.

Hyphenated techniques couple a separation method (like liquid or gas chromatography) with mass spectrometry, which is ideal for analyzing complex mixtures or confirming the identity of a synthesized compound.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique would first separate the compound from any impurities or byproducts using HPLC. The separated compound would then be ionized (e.g., by electrospray ionization, ESI) and analyzed. A common fragmentation pathway for alcohols in MS is the loss of a water molecule (M-18), which would result in a fragment ion at m/z 158.1096. Further fragmentation (MS/MS) of this ion could provide more structural details.

GC×GC-TOFMS (Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry): This powerful technique offers very high-resolution separation for complex volatile samples. ncsu.edumdpi.comsepscience.comnih.govmdpi.com For this compound, GC analysis would likely involve derivatization of the alcohol group to increase its volatility. The compound would be separated on two different GC columns before detection by a high-speed TOF mass spectrometer. This method is excellent for resolving isomers and identifying trace components in a mixture. ncsu.edumdpi.comsepscience.comnih.govmdpi.com The fragmentation pattern would likely show characteristic ions from the cleavage of the cyclopentyl ring and the tolyl group, such as a prominent tropylium ion fragment (C₇H₇⁺) at m/z 91.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the p-methylphenyl (tolyl) chromophore. The cyclopentanol (B49286) moiety itself does not possess significant absorption in the standard UV-Vis range (200-800 nm).

The aromatic ring of the tolyl group contains π electrons that can be excited to higher energy π* orbitals. These π → π* transitions are responsible for the characteristic absorption bands observed for benzene and its derivatives. The substitution on the benzene ring, in this case, a methyl group and a cyclopentanol group, can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Expected UV-Vis Absorption Data for the p-Methylphenyl Chromophore:

| Transition | Typical λmax (nm) for Substituted Benzenes | Expected Observations for this compound |

| π → π* (E2-band) | ~200-220 | An intense absorption band is anticipated in this region, characteristic of the phenyl ring. |

| π → π* (B-band) | ~250-280 | A series of weaker, fine-structured bands are expected, which are symmetry-forbidden but appear due to vibronic coupling. The substitution pattern may cause a slight bathochromic (red) shift compared to unsubstituted benzene. |

This table is predictive and based on the analysis of the chromophore present in the molecule.

Detailed analysis of the UV-Vis spectrum can provide valuable information about the electronic environment of the aromatic ring. Solvent polarity can also induce shifts in the absorption maxima, providing further insight into the nature of the electronic transitions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD))

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub As this compound possesses two stereocenters, its enantiomers are expected to exhibit ECD spectra that are mirror images of each other. This technique is particularly valuable for determining the absolute configuration of chiral compounds. researchgate.netnih.gov

The ECD spectrum arises from the electronic transitions of the molecule's chromophores in a chiral environment. In this case, the p-methylphenyl group acts as the primary chromophore. The chiral environment imposed by the stereocenters of the cyclopentanol ring allows the electronic transitions of the aromatic ring to be ECD active. The resulting ECD signals, known as Cotton effects (which can be positive or negative), are highly sensitive to the spatial arrangement of the atoms. nih.gov

Key Principles of ECD Analysis for this compound:

Exciton Chirality Method: If multiple chromophores are present and spatially close, their electronic transitions can couple, leading to characteristic bisignate Cotton effects (exciton couplets) in the ECD spectrum. The sign of the exciton couplet can be directly related to the absolute configuration of the molecule. researchgate.net For this molecule, while there is only one primary chromophore, interactions between the phenyl ring and the hydroxyl group could be analyzed.

Theoretical Calculations: In modern stereochemical analysis, experimental ECD spectra are often compared with theoretically predicted spectra. Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), are used to calculate the ECD spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

The ECD spectrum is typically reported as the difference in molar absorptivity (Δε = εL - εR) or molar ellipticity [θ] as a function of wavelength. The signs and magnitudes of the Cotton effects in the regions of the p-methylphenyl π → π* transitions would provide the necessary data to assign the absolute configuration of a given enantiomer of this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. springernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact coordinates of each atom, bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, this method can also be used to determine the absolute configuration of the stereocenters. springernature.comnih.gov

The determination of the absolute configuration is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net This effect is more pronounced for heavier atoms, but with modern diffractometers and computational methods, it is often possible to determine the absolute configuration of molecules containing only light atoms (C, H, O). researchgate.neted.ac.uk The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates whether the correct enantiomer has been modeled. researchgate.net

Information Obtainable from X-ray Crystallography:

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal lattice. | Provides fundamental information about the crystal packing. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | For a chiral, enantiomerically pure compound, the space group must be non-centrosymmetric. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. | Allows for the complete determination of the molecular geometry, including the relative stereochemistry of the two stereocenters. |

| Absolute Configuration | The absolute spatial arrangement of the atoms (R/S configuration at each stereocenter). | Determined through the analysis of anomalous scattering, providing an unambiguous assignment of the stereoisomer. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and π-stacking interactions. | Reveals how the molecules pack in the solid state, which can influence physical properties. For this molecule, hydrogen bonding involving the hydroxyl group is expected. |

Since this compound may be a liquid or a low-melting solid at room temperature, techniques such as in situ cryo-crystallization or co-crystallization with a suitable host molecule might be necessary to obtain single crystals suitable for X-ray diffraction. researchgate.netnih.gov

Advanced Electron Microscopy Techniques (e.g., Electron Energy-Loss Spectroscopy (EELS))

Advanced electron microscopy techniques, such as Electron Energy-Loss Spectroscopy (EELS), offer high-resolution chemical and electronic information at the nanoscale. nih.gov EELS is performed in a transmission electron microscope (TEM) and involves analyzing the energy distribution of electrons that have passed through a sample. wikipedia.org Some electrons lose energy through inelastic scattering, and the amount of energy lost corresponds to specific electronic excitations in the sample, such as inner-shell ionizations or valence electron excitations (e.g., plasmons, π → π* transitions). wikipedia.orgresearchgate.net

For an organic molecule like this compound, EELS can provide:

Elemental Composition: The core-loss region of the EELS spectrum shows sharp edges corresponding to the energy required to ionize inner-shell electrons of specific elements. The carbon K-edge (~284 eV) and oxygen K-edge (~532 eV) can be used to map the distribution of these elements within a sample.

Electronic Structure Information: The low-loss region (0-50 eV) of the EELS spectrum provides information about valence electron excitations. For this compound, a characteristic peak corresponding to the π → π* transition of the aromatic ring would be expected. researchgate.net The position and shape of this peak can provide insights into the electronic structure of the p-methylphenyl group. researchgate.net

Chemical Bonding Information: The fine structure near the core-loss edges (Energy Loss Near Edge Structure, ELNES) can be sensitive to the local chemical environment and bonding state of the atoms. For instance, the carbon K-edge fine structure can differentiate between sp2-hybridized carbons in the aromatic ring and sp3-hybridized carbons in the cyclopentane (B165970) ring.

While EELS is a powerful technique, it is also beam-sensitive, and care must be taken to minimize radiation damage to the organic sample during analysis. nih.govwikipedia.org

Summary of EELS Applications:

| EELS Region | Energy Range | Information Obtained | Relevance to this compound |

| Low-Loss | 0-50 eV | Valence electron excitations, plasmons, band gap. | Detection of π → π* transitions in the p-methylphenyl ring. |

| Core-Loss | >50 eV | Elemental composition, chemical bonding (ELNES). | Elemental mapping of carbon and oxygen; analysis of bonding environments (sp2 vs. sp3 carbon). |

Computational and Theoretical Investigations of 2 4 Methylphenyl Cyclopentan 1 Ol

Conformational Potential Energy Surface (PES) Mapping

A molecule like 2-(4-Methylphenyl)cyclopentan-1-ol is not rigid; it can adopt various three-dimensional shapes, or conformations, due to rotation around its single bonds. A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometric parameters. libretexts.org

By systematically mapping the PES, researchers can identify all the stable conformers (which correspond to local minima on the surface) and the energy barriers (transition states) that separate them. researchgate.net For this compound, a PES scan would typically involve rotating key dihedral angles, such as the angle defining the orientation of the p-tolyl group relative to the cyclopentanol (B49286) ring and the rotation of the hydroxyl group. This analysis reveals the global minimum energy conformer—the most stable and presumably most abundant shape of the molecule—as well as other low-energy structures that may be present at room temperature. researchgate.net

Table 3: Illustrative Conformational Analysis of this compound This table provides hypothetical results from a PES scan, showing the relative stability of different conformers based on key dihedral angles.

| Conformer | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (C-C-O-H) | Relative Energy (kcal/mol) |

| 1 | 95° | 180° (anti) | 0.00 |

| 2 | 95° | 60° (gauche) | 0.85 |

| 3 | -88° | 180° (anti) | 1.50 |

Mechanistic Pathways and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify key intermediates and, most importantly, transition states.

A transition state is the configuration of highest potential energy along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. libretexts.org Locating and characterizing the geometry and energy of a transition state is a central goal of mechanistic studies. For this compound, this analysis could be applied to understand its synthesis, such as the reduction of 2-(4-methylphenyl)cyclopentan-1-one, or its subsequent reactions, like dehydration to form an alkene. The analysis provides a detailed picture of bond-breaking and bond-forming processes.

Table 4: Illustrative Geometrical Parameters for a Hypothetical Dehydration Reaction This table shows how key bond lengths might change during a reaction, from reactant to transition state to product. Data is hypothetical.

| Parameter | Reactant (Alcohol) | Transition State (TS) | Product (Alkene) |

| C-O Bond Length (Å) | 1.43 | 1.95 | --- |

| C-H Bond Length (Å) | 1.10 | 1.45 | --- |

| C=C Double Bond Length (Å) | --- | 1.40 | 1.34 |

| O-H Bond Length (in H₂O) | --- | 1.55 | 0.96 |

From the energies of the reactants, transition state, and products calculated on the potential energy surface, two critical thermodynamic quantities can be determined: the activation energy (Ea) and the reaction energy (ΔE_rxn). omnicalculator.com

Activation Energy (Ea) is the difference in energy between the transition state and the reactants (Ea = E_TS - E_Reactants). It represents the minimum energy required for the reaction to occur and is a primary factor governing the reaction rate. researchgate.net

These values are crucial for understanding and predicting the kinetics and thermodynamics of chemical processes involving this compound.

Table 5: Illustrative Energy Profile for a Hypothetical Reaction This table summarizes the calculated energies for a hypothetical reaction pathway. Data is hypothetical.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State (TS) | +25.5 |

| Products | -10.2 |

| Calculated Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | +25.5 |

| Reaction Energy (ΔE_rxn) | -10.2 (Exothermic) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.comwikipedia.orgfiveable.me It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding how a molecule interacts with other chemical species. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that most readily accepts electrons, defining the molecule's electrophilic or electron-accepting nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity.

For this compound, FMO analysis performed using Density Functional Theory (DFT) would reveal specific characteristics. The HOMO is expected to be predominantly localized on the electron-rich 4-methylphenyl (p-tolyl) group, owing to the electron-donating nature of the methyl group and the delocalized π-system of the benzene (B151609) ring. The LUMO, on the other hand, would likely be distributed over the cyclopentanol ring, with significant contributions from the antibonding σ* orbitals of the C-O and C-C bonds.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Estimated Value (eV) | Description |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.0 | A larger gap suggests high kinetic stability and low reactivity. |

Note: The values in this table are illustrative, based on general principles of FMO theory and data from analogous compounds, and serve to represent typical outputs of a DFT calculation.

Spectroscopic Property Predictions (e.g., GIAO for NMR, TD-DFT for UV-Vis/ECD)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which are invaluable for structure elucidation and characterization.

Gauge-Including Atomic Orbital (GIAO) for NMR Spectroscopy

The GIAO method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors and, consequently, the NMR chemical shifts (δ) of molecules. researchgate.netimist.ma This method addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin. imist.ma Calculations for cyclic systems can sometimes be challenging, with potential discrepancies between calculated and experimental values, as has been noted for compounds like cyclopentane-1,3-dione. stackexchange.com

For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the structure and aid in the assignment of specific resonances, especially for the complex stereoisomers of this compound.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (ortho to alkyl) | 7.15 | 129.5 |

| Aromatic CH (meta to alkyl) | 7.25 | 127.0 |

| Aromatic C (ipso- to methyl) | - | 136.0 |

| Aromatic C (ipso- to cyclopentyl) | - | 142.0 |

| p-Methyl (CH₃) | 2.35 | 21.0 |

| CH-OH | 4.10 | 78.0 |

| CH-Aryl | 3.00 | 55.0 |

| Cyclopentyl CH₂ | 1.60 - 2.10 | 25.0 - 35.0 |

| OH | ~2.5 (variable) | - |

Note: These values are illustrative and represent plausible predictions from a GIAO-DFT calculation in a solvent like CDCl₃. Actual values would depend on the specific stereoisomer and computational level.

Time-Dependent DFT (TD-DFT) for UV-Vis/ECD Spectroscopy

TD-DFT is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which allows for the simulation of UV-Vis absorption spectra. researchgate.netmdpi.comyoutube.comrsc.org For chiral molecules like this compound, TD-DFT can also predict the Electronic Circular Dichroism (ECD) spectrum, which measures the differential absorption of left- and right-circularly polarized light. nih.govnih.govresearchgate.net This is exceptionally useful for determining the absolute configuration of a chiral center, as the predicted ECD spectrum for one enantiomer can be compared to the experimental spectrum. nih.govunipi.it

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the p-tolyl chromophore. TD-DFT calculations would predict the wavelengths (λ_max) and intensities of these absorptions. The ECD spectrum would show characteristic positive and negative bands (Cotton effects) whose signs would be opposite for the different enantiomers, providing a definitive assignment of their stereochemistry.

Table 3: Hypothetical Predicted Electronic Transitions for this compound

| Spectrum | Predicted λ_max (nm) | Transition Type | Description |

| UV-Vis | ~265 | π → π | Aromatic ring transition, moderate intensity. |

| UV-Vis | ~220 | π → π | Aromatic ring transition, high intensity. |

| ECD | ~265 | (+) or (-) Cotton Effect | The sign depends on the absolute configuration of the enantiomer. |

| ECD | ~220 | (-) or (+) Cotton Effect | The sign depends on the absolute configuration of the enantiomer. |

Note: These are representative values. The exact wavelengths and signs for ECD would be determined by specific TD-DFT calculations for a given enantiomer.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models that account for these effects are essential for accurate predictions. The Polarizable Continuum Model (PCM) is one of the most common and effective implicit solvation models. wikipedia.orguni-muenchen.de In PCM, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules, which makes the calculation computationally feasible. wikipedia.org The solute is placed within a cavity in this continuum, and the electrostatic interaction between the solute and the polarized dielectric is calculated self-consistently.

Different variations of PCM exist, such as the integral equation formalism (IEF-PCM) and the conductor-like screening model (COSMO). wikipedia.org These models calculate the free energy of solvation (ΔG_solv), which can be broken down into electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de This allows for the prediction of how molecular properties like energy, geometry, and dipole moment change from the gas phase to a solution. nih.govresearchgate.net For alcohols, accurately modeling hydrogen bonding and polarization effects is crucial, and while continuum models have limitations, they provide valuable insights into bulk solvent effects. nih.govresearchgate.net

For this compound, PCM calculations would be used to understand its behavior in various solvents, predicting changes in stability and electronic properties like the dipole moment.

Table 4: Hypothetical Solvent Effects on the Dipole Moment of this compound using PCM

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1.0 | 1.80 |

| Cyclohexane | 2.02 | 2.35 |

| Chloroform | 4.81 | 2.80 |

| Ethanol | 24.55 | 3.10 |

| Water | 78.39 | 3.25 |

Note: The values are illustrative, demonstrating the expected trend of an increasing dipole moment with increasing solvent polarity as calculated by a DFT/PCM method. Actual values are dependent on the specific computational parameters.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physicochemical properties. nih.gov The fundamental principle is that the properties of a chemical are a function of its molecular structure. unlp.edu.ar A QSPR model is developed by first generating a set of numerical descriptors that encode structural, electronic, or topological features of a series of compounds. Then, a statistical method, such as multiple linear regression (MLR), is used to create an equation that links these descriptors to an experimentally measured property (e.g., boiling point, solubility, chromatographic retention time). nih.govnih.gov

For a class of compounds like substituted cyclic alcohols, a QSPR model could be developed to predict a specific property without needing to perform experiments on every new analog. unlp.edu.arnih.govresearchgate.net The process would involve:

Compiling a dataset of related alcohols with known property values.

Calculating a wide range of molecular descriptors (e.g., molecular weight, polarizability, topological indices, HOMO/LUMO energies).

Using statistical techniques to select the most relevant descriptors and build a regression model.

Validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets. nih.gov

A hypothetical QSPR model for predicting the n-octanol-water partition coefficient (logP), a measure of lipophilicity, for a series of aryl-substituted cyclopentanols might take the following form:

logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃*(HOMO Energy)

Table 5: Illustrative Descriptors for a QSPR Study of Substituted Cyclopentanols

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. |

| Geometric | Molecular Surface Area | Three-dimensional size and shape. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity and polarizability. |

Note: This table illustrates the types of descriptors used in QSPR modeling. A real study would involve calculating hundreds of descriptors to find the most statistically significant correlation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. aip.org These simulations rely on a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms.

For this compound, MD simulations could be employed to investigate several key aspects:

Conformational Dynamics: The cyclopentane (B165970) ring is not planar and exists in various puckered conformations (envelope and twist forms). rsc.orgnih.govacs.orgchemrxiv.org MD simulations can map the energy landscape of this ring puckering and determine the most stable conformations and the energy barriers between them. nih.govacs.orgchemrxiv.orgnih.gov

Solvation Structure: By simulating the molecule in a box of explicit solvent molecules (e.g., water or ethanol), MD can reveal how the solvent organizes around the solute. researchgate.netacs.orgacs.org This includes analyzing the structure of hydrogen bonds between the alcohol's hydroxyl group and surrounding water molecules.

Dynamical Properties: MD simulations can be used to calculate dynamic properties such as diffusion coefficients and rotational correlation times, providing insight into how the molecule moves and tumbles within a solution. researchgate.netaip.org

Table 6: Hypothetical Setup for an MD Simulation of this compound in Water

| Parameter | Description | Illustrative Value/Setting |

| Force Field | Defines the potential energy of the system. | OPLS-AA or GAFF |

| Solvent Model | Describes the water molecules. | TIP3P or SPC/E |

| Ensemble | Statistical mechanics framework (constant Temperature, Pressure). | NPT |

| Temperature | Simulation temperature. | 298 K (25 °C) |

| Pressure | Simulation pressure. | 1 atm |

| Simulation Time | Duration of the simulation. | 100 nanoseconds |

| Time Step | Integration time step for the equations of motion. | 2 femtoseconds |

Note: This table outlines a typical setup for an all-atom MD simulation. The specific choices would be tailored to the research question.

Synthetic Utility and Derivatization in Advanced Organic Synthesis

2-(4-Methylphenyl)cyclopentan-1-ol as a Chiral Building Block

Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. The synthesis of many pharmaceuticals and agrochemicals relies on the availability of such chiral intermediates. hymasynthesis.com The value of this compound as a chiral building block lies in its inherent chirality and the potential to control the stereochemistry of subsequent reactions.

While direct and extensive studies on this compound as a widely utilized chiral building block are not prevalent in readily accessible literature, the utility of closely related structures underscores its potential. For instance, the chiral sulfoxide, 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, has been synthesized and identified as a key D-ring precursor for the synthesis of 9,11-secosterols. tandfonline.comresearchgate.net In this context, the p-tolylsulfinyl group not only acts as a chiral auxiliary to direct stereoselective transformations but the entire cyclopentenone structure serves as a key component of the final complex molecule. tandfonline.com This highlights the synthetic value of the p-tolyl substituted cyclopentane (B165970) core in the assembly of complex natural product frameworks. tandfonline.comresearchgate.net

The principle of using a chiral molecule to direct the stereochemical outcome of a reaction is a fundamental concept in asymmetric synthesis. A chiral auxiliary, for example, can be temporarily attached to a substrate to control the stereochemistry of a reaction, after which it is removed. tandfonline.com In the case of this compound, the chiral cyclopentanol (B49286) backbone itself could serve as the source of stereocontrol in subsequent transformations.

Stereoselective Conversion to Other Chiral Scaffolds

The functional groups of this compound, namely the hydroxyl group and the aromatic ring, offer multiple avenues for stereoselective derivatization. The hydroxyl group can be a directing group for various reactions or can be converted into other functionalities, while the aromatic ring can be modified through electrophilic substitution or cross-coupling reactions.

A plausible stereoselective conversion would be the oxidation of the alcohol to the corresponding ketone, 2-(4-methylphenyl)cyclopentan-1-one. Subsequent stereoselective reduction of this ketone using chiral reducing agents could then provide access to the diastereomeric alcohol with high stereocontrol. Furthermore, the hydroxyl group can be used to direct epoxidation or cyclopropanation reactions on a double bond introduced into the cyclopentane ring.

The conversion of related p-tolyl substituted cyclopentane systems has been demonstrated in the synthesis of natural products. For example, 2-hydroxy-3-p-tolyl-2-cyclopentenone has been converted into 2,5-dimethyl-2-p-tolyl-cyclopentanone through a sequence of methylation and hydrogenation steps. tandfonline.com This transformation highlights the feasibility of modifying the cyclopentane core while retaining the p-tolyl substituent, leading to new chiral scaffolds. tandfonline.com

Below is a table summarizing potential stereoselective conversions of this compound and its derivatives:

| Starting Material | Reagents and Conditions | Product | Type of Transformation |

| cis- or trans-2-(4-Methylphenyl)cyclopentan-1-ol | Swern oxidation (oxalyl chloride, DMSO, Et3N) or Dess-Martin periodinane | 2-(4-Methylphenyl)cyclopentan-1-one | Oxidation |

| 2-(4-Methylphenyl)cyclopentan-1-one | Chiral borane (B79455) reducing agent (e.g., (R)- or (S)-CBS reagent) | cis- or trans-2-(4-Methylphenyl)cyclopentan-1-ol | Stereoselective Reduction |

| 2-(4-Methylphenyl)cyclopent-2-en-1-ol | m-CPBA | 2,3-Epoxy-2-(4-methylphenyl)cyclopentan-1-ol | Diastereoselective Epoxidation |

| This compound | Dehydration (e.g., H2SO4, heat), followed by dihydroxylation (OsO4, NMO) | 2-(4-Methylphenyl)cyclopentane-1,2-diol | Dihydroxylation |

Application in Total Synthesis of Complex Natural Products and Analogues

The utility of a chiral building block is ultimately demonstrated by its successful incorporation into the total synthesis of complex natural products. While there are no prominent examples in the literature detailing the direct use of this compound in a completed total synthesis, the application of its structural motifs is evident.

The synthesis of isolaurene, a sesquiterpenoid natural product, utilized a 2-hydroxy-3-p-tolyl-2-cyclopentenone derivative as a key starting material. tandfonline.com The synthetic route involved several transformations of the cyclopentane ring, ultimately leading to the natural product. This demonstrates that the p-tolyl-substituted cyclopentane framework is a viable precursor for the synthesis of terpenoid structures. tandfonline.com

The following table outlines the key steps in the synthesis of a derivative of the natural product isolaurene, starting from a related p-tolyl cyclopentenone.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Hydroxy-3-p-tolyl-2-cyclopentenone | Methyl iodide, base | 2-Methoxy-3-p-tolyl-2-cyclopentenone |

| 2 | 2-Methoxy-3-p-tolyl-2-cyclopentenone | Methyl magnesium iodide | 2-Methyl-5-p-tolyl-2-cyclopentenone |

| 3 | 2-Methyl-5-p-tolyl-2-cyclopentenone | Methyl iodide, sodium methoxide | 2,5-Dimethyl-2-p-tolyl-4-cyclopentenone |

| 4 | 2,5-Dimethyl-2-p-tolyl-4-cyclopentenone | H2, Pd/C | 2,5-Dimethyl-2-p-tolyl-cyclopentanone |

This synthetic sequence showcases how the core structure can be elaborated to construct more complex molecules. tandfonline.com The p-tolyl group remains intact throughout these transformations, indicating its stability and compatibility with various reaction conditions.

Development of Novel Synthetic Methodologies Utilizing the Cyclopentanol Core

The development of new synthetic methods is crucial for advancing the field of organic chemistry. The rigid framework of the this compound core makes it an interesting scaffold for testing and developing new reactions. For example, the stereochemical outcome of reactions directed by the hydroxyl group can be studied to understand the influence of the bulky p-tolyl substituent.

General synthetic methods for cyclopentanols include ring-closing metathesis followed by hydrogenation, and various cycloaddition reactions. organic-chemistry.org The development of novel catalytic systems for the enantioselective synthesis of 2-arylcyclopentanols would be a significant contribution. For instance, a rhodium-catalyzed asymmetric arylation of cyclopentene (B43876) oxide with a p-tolylboronic acid could potentially provide a direct route to enantiomerically enriched this compound.

Furthermore, the cyclopentanol core could be employed in the development of new cascade reactions. A cascade reaction, where multiple bond-forming events occur in a single operation, can significantly increase synthetic efficiency. A potential cascade could be initiated by the oxidation of the alcohol, followed by an intramolecular reaction involving the p-tolyl group.

The following table presents a hypothetical research direction for developing a novel synthetic methodology based on the 2-(4-methylphenyl)cyclopentanol scaffold.

| Research Goal | Proposed Reaction | Key Parameters to Investigate | Potential Outcome |

| Enantioselective synthesis of this compound | Asymmetric Ring Opening of Cyclopentene Oxide | Chiral ligand for the metal catalyst (e.g., Rh, Cu), nature of the arylating agent (e.g., p-tolylboronic acid, p-tolylzinc) | A direct and efficient method to access enantiopure this compound |

| Development of a novel cascade reaction | Intramolecular Friedel-Crafts type reaction | Lewis or Brønsted acid catalyst, reaction temperature and solvent | Synthesis of novel tricyclic compounds containing a fused cyclopentane ring system |

| Stereodivergent synthesis of all four stereoisomers | Combination of stereoselective reduction and Mitsunobu inversion | Choice of chiral reducing agent, stereospecificity of the Mitsunobu reaction | Access to all possible stereoisomers for structure-activity relationship studies |

Future Research Directions and Challenges

Development of More Sustainable Synthesis Methodologies (e.g., Green Chemistry Principles)

The traditional synthesis of 2-(4-Methylphenyl)cyclopentan-1-ol often involves a Grignard reaction between a 4-methylphenylmagnesium halide and cyclopentanone (B42830), followed by an aqueous workup. While effective, this method presents several challenges from a green chemistry perspective that future research should aim to address. numberanalytics.comchegg.com

Challenges in Conventional Synthesis:

| Challenge | Description | Potential Green Alternative |

| Solvent Use | The use of volatile and flammable ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is common in Grignard reactions. These solvents pose safety risks and contribute to volatile organic compound (VOC) emissions. numberanalytics.com | Investigation into greener solvents with higher boiling points, lower toxicity, and better biodegradability. The use of solvent-free or mechanochemical conditions could also be explored. |

| Energy Consumption | The reaction often requires anhydrous conditions and may involve heating or cooling steps, contributing to energy consumption. | Development of catalytic systems that operate efficiently at ambient temperature and pressure would significantly reduce the energy footprint of the synthesis. |

| Waste Generation | The reaction generates stoichiometric amounts of magnesium salts as byproducts, which need to be treated and disposed of, leading to a low atom economy. | Designing catalytic routes that minimize the formation of inorganic waste. This could involve catalytic cycles where the active species is regenerated. |

| Scalability and Safety | Scaling up Grignard reactions can be hazardous due to their high exothermicity and the pyrophoric nature of the reagents. aiche.orgacs.orgresearchgate.net | The development of continuous flow processes can offer better control over reaction parameters, enhance safety, and facilitate easier scale-up. aiche.org |

Future research should focus on applying the twelve principles of green chemistry to the synthesis of this compound. researchgate.net This includes maximizing atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product. wiley-vch.de The development of catalytic processes is paramount to achieving this goal. Furthermore, assessing the "greenness" of different synthetic routes using established metrics like E-Factor and Reaction Mass Efficiency (RME) will be crucial for quantifying their environmental impact. mdpi.comresearchgate.netsemanticscholar.org

Expanding the Scope of Catalytic Transformations

The development of catalytic methods for the synthesis of this compound is a key area for future research. This would not only improve the sustainability of the process but also allow for greater control over the stereochemistry of the product.

Asymmetric Catalysis: The two stereocenters in this compound mean that it can exist as four possible stereoisomers. The development of catalytic asymmetric methods to selectively synthesize a single enantiomer is a significant challenge and a major research goal. Future work could explore:

Chiral Catalysts: The use of chiral ligands in conjunction with metal catalysts could enable the enantioselective addition of a 4-methylphenyl group to cyclopentanone or the asymmetric reduction of a precursor ketone. Chiral cyclopentadienyl (B1206354) ligands, for instance, have shown great potential in a variety of asymmetric transformations. nih.govresearchgate.netnih.gov

Organocatalysis: Chiral primary and secondary amines have been successfully employed in the asymmetric epoxidation of cyclopentenones, which could be a potential route to chiral precursors of the target molecule. lookchem.com The development of chiral Brønsted acids could also be explored for asymmetric additions. mdpi.com

Advanced Catalytic Systems: Beyond asymmetric synthesis, research into novel catalytic systems could lead to more efficient and selective syntheses. This includes the investigation of:

Bimetallic Catalysts: The synergistic effects of bimetallic catalysts could offer enhanced activity and selectivity in the synthesis of cyclopentanol (B49286) derivatives.

Photocatalysis: Light-driven reactions offer a potentially milder and more sustainable alternative to traditional thermal methods. mit.edu

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanism is fundamental for optimizing existing synthetic methods and designing new, more efficient ones. For the synthesis of this compound, a combination of experimental and computational techniques will be invaluable.

Experimental Approaches:

In-situ Spectroscopy: Techniques like in-situ FTIR and NMR spectroscopy can be used to monitor the reaction in real-time, identifying key intermediates and determining reaction kinetics. acs.org

Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of the reaction and the influence of various parameters on the reaction outcome.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and predict the stereochemical outcome of the reaction. acs.orgacademie-sciences.fr Recent advances in computational chemistry allow for the rapid prediction of transition state structures, which is crucial for understanding reaction mechanisms. mit.edu

Modeling Transition States: The fleeting nature of transition states makes their experimental observation challenging. Computational modeling can provide detailed three-dimensional structures of these transient species, offering insights into the factors that control reactivity and selectivity. nih.gov For the Grignard addition to cyclopentanone, computational studies can help to rationalize the facial selectivity of the nucleophilic attack. academie-sciences.fr

By combining experimental data with computational models, researchers can gain a comprehensive understanding of the factors governing the formation of this compound, paving the way for the rational design of improved synthetic strategies.

Exploration of Novel Synthetic Applications and Strategies

The utility of this compound as a building block in organic synthesis is an area ripe for exploration. Its structure suggests several potential applications.

As a Chiral Auxiliary or Ligand: Enantiomerically pure this compound could potentially be used as a chiral auxiliary to control the stereochemistry of subsequent reactions. Furthermore, it could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. researchgate.net

As a Synthon for Bioactive Molecules: The cyclopentane (B165970) ring is a common motif in a wide range of biologically active natural products and pharmaceutical agents. oregonstate.eduacs.org The 4-methylphenyl group can also be found in various pharmacologically active compounds. rsc.orgresearchgate.net Future research could focus on utilizing this compound as a key intermediate in the synthesis of:

Prostaglandin Analogs: The cyclopentane core is central to the structure of prostaglandins, which are involved in a wide range of physiological processes.

Carbocyclic Nucleoside Analogs: These compounds are important antiviral and anticancer agents.

Novel Scaffolds for Medicinal Chemistry: The unique combination of a cyclopentanol and a p-tolyl group could lead to the discovery of new molecular scaffolds with interesting biological properties. Research into pyrazole (B372694) derivatives, for example, has shown a wide range of pharmacological activities. mdpi.com